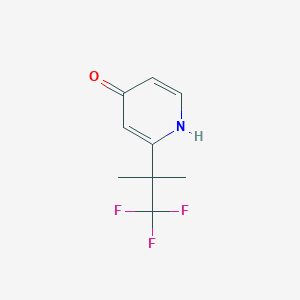

(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate

Vue d'ensemble

Description

“(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate” is a complex organic compound. The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Synthesis Analysis

The synthesis of compounds like “(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate” often involves the use of amino acid ionic liquids (AAILs). These AAILs are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are then used as the starting materials in the synthesis process .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl group. This group has a formula of C5H9O2 and a net charge of 0. Its average mass is 101.12376 and its monoisotopic mass is 101.06025 .Chemical Reactions Analysis

The tert-butoxycarbonyl group in this compound exhibits a unique reactivity pattern. It is used in chemical transformations and has implications in biosynthetic and biodegradation pathways . In the context of dipeptide synthesis, a distinctive coupling reagent enhances amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the tert-butoxycarbonyl group. This group has a unique reactivity pattern and is used in various chemical transformations .Applications De Recherche Scientifique

Genotoxicity, Mutagenicity, and Carcinogenicity of Acrylates

Acrylates, including ethyl acrylate, undergo rapid metabolism, demonstrating an overall lack of bioactivity in cancer-related pathways. Their genotoxicity and mutagenicity data support a cytotoxic, non-genotoxic mechanism, indicating they are unlikely to pose a human cancer hazard. This highlights the safety profile of acrylates in material applications, crucial for their use in medical devices and packaging materials (Suh et al., 2018).

Chemical Recycling of Polymers

Acrylate compounds are pivotal in the chemical recycling of polymers, such as poly(ethylene terephthalate) (PET). Techniques like hydrolysis and glycolysis facilitate the recovery of monomers for repolymerization, showcasing acrylates' role in sustainable material management and recycling processes (Karayannidis & Achilias, 2007).

Biodegradation of Ether Compounds

Research on biodegradation pathways for ether compounds such as ethyl tert-butyl ether (ETBE) reveals microorganisms capable of degrading ETBE in soil and groundwater. This is critical for understanding the environmental impact and remediation strategies for acrylate-related pollutants (Thornton et al., 2020).

Blood Compatibility of Polymers

Studies on poly(2-methoxyethyl acrylate) (PMEA) and its excellent blood compatibility, due to its unique water structure, underline the importance of acrylate polymers in biomedical applications, particularly in designing blood-contacting medical devices (Tanaka & Mochizuki, 2010).

Polymerization Techniques for Biomedical Use

Acrylic acid plasma polymerization demonstrates the effectiveness of creating thin films with specific surface chemistries for biomedical applications. Such coatings are attractive for tissue regeneration and biomolecule immobilization, showcasing acrylates' versatility in medical research (Bitar et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

ethyl (Z)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,19)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNKUWRVEHYGHU-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-chloro-1-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403864.png)

![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)